
Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-methylbenzofuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of methyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a continuous flow system. This method involves the reaction of 3-methylbenzofuran with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product yields .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Methyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, leading to its potential use as an insecticide .
Comparaison Avec Des Composés Similaires
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl (3-methylbenzofuran-2-yl)carbamate: An analog with an ethyl group instead of a methyl group.
Phenyl (3-methylbenzofuran-2-yl)carbamate: A compound with a phenyl group, offering different biological activities.
Uniqueness: Methyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific structure, which combines the benzofuran ring with the carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61307-26-4 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C11H11NO3/c1-7-8-5-3-4-6-9(8)15-10(7)12-11(13)14-2/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
RGEFQWHZXZAQEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)

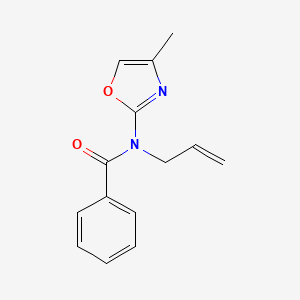

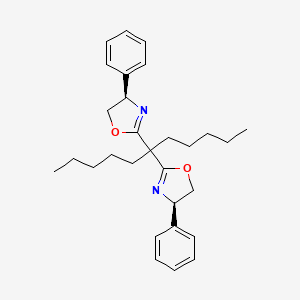

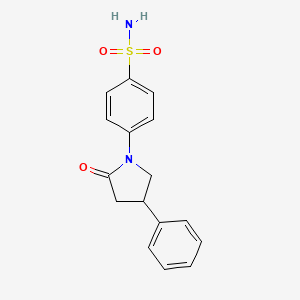
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
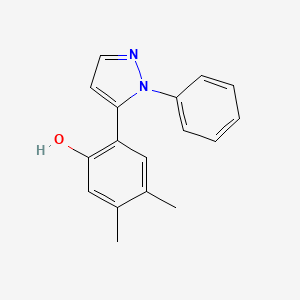

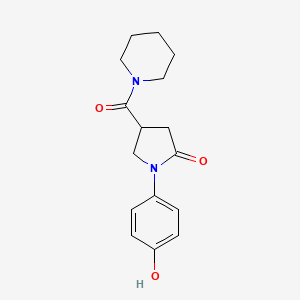
![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)

![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
